molecular formula C18H14ClFN4O2 B2486209 1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1170597-33-7

1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2486209
CAS No.: 1170597-33-7
M. Wt: 372.78
InChI Key: SVLZSRCPZWECJR-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Similar compounds have been found to inhibit erk, a key oncogenic pathway implicated in a variety of human cancers . This suggests that the compound may interact with its targets to inhibit certain pathways, leading to changes in cellular function.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Based on the potential erk inhibition, it’s possible that the compound could affect the ras/raf/mek/erk signal transduction pathway , which plays a crucial role in cell division and differentiation.

Result of Action

Similar compounds have shown potent antiproliferative activity against certain cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of Substituents: The chloro, fluoro, and ethyl groups are introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione stands out due to its specific combination of substituents and the pyrrolo[3,4-d][1,2,3]triazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2/c1-2-10-3-5-11(6-4-10)23-17(25)15-16(18(23)26)24(22-21-15)12-7-8-14(20)13(19)9-12/h3-9,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLZSRCPZWECJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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